molecular formula C15H23NO2 B13421553 (+)-(S,S,S)-Ciramadol

(+)-(S,S,S)-Ciramadol

Cat. No.: B13421553
M. Wt: 249.35 g/mol
InChI Key: UVTLONZTPXCUPU-QLFBSQMISA-N
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Description

(+)-(S,S,S)-Ciramadol is a synthetic opioid analgesic that has been studied for its potential use in pain management. It is a chiral compound, meaning it has a specific three-dimensional arrangement of atoms that distinguishes it from its enantiomers. This compound is known for its potent analgesic properties and has been the subject of various scientific studies.

Preparation Methods

The synthesis of (+)-(S,S,S)-Ciramadol involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

    Formation of the Key Intermediate: The synthesis begins with the preparation of a key intermediate through a series of chemical reactions, including alkylation and reduction.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, this compound.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

(+)-(S,S,S)-Ciramadol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or sodium methoxide, leading to the replacement of specific functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or alkanes.

Scientific Research Applications

(+)-(S,S,S)-Ciramadol has been extensively studied for its applications in various fields:

    Chemistry: In chemistry, it is used as a model compound to study chiral synthesis and resolution techniques.

    Biology: In biological research, this compound is used to investigate the mechanisms of opioid receptor binding and activation.

    Medicine: In medicine, it is explored for its potential as a pain management drug, particularly for chronic pain conditions.

    Industry: In the pharmaceutical industry, this compound is studied for its potential to be developed into a commercial analgesic product.

Mechanism of Action

The mechanism of action of (+)-(S,S,S)-Ciramadol involves its interaction with opioid receptors in the central nervous system. It primarily binds to the mu-opioid receptors, leading to the inhibition of pain signal transmission. This binding results in the activation of intracellular signaling pathways that reduce the perception of pain. The compound’s chiral nature allows for selective binding to specific receptor subtypes, enhancing its analgesic efficacy.

Comparison with Similar Compounds

(+)-(S,S,S)-Ciramadol can be compared to other opioid analgesics such as morphine, codeine, and oxycodone. While all these compounds share a common mechanism of action involving opioid receptor binding, this compound is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties. Similar compounds include:

    Morphine: A naturally occurring opioid with potent analgesic effects.

    Codeine: A less potent opioid used for mild to moderate pain.

    Oxycodone: A semi-synthetic opioid with strong analgesic properties.

Biological Activity

(+)-(S,S,S)-Ciramadol is a synthetic compound belonging to the class of analgesics, specifically designed to interact with opioid receptors in the central nervous system (CNS). Its unique pharmacological profile combines both agonist and antagonist properties, which may offer advantages in pain management while minimizing the risk of dependence associated with traditional opioids.

Ciramadol primarily exerts its analgesic effects through selective binding to the μ-opioid receptor (μOR). Unlike full agonists, Ciramadol exhibits a mixed agonist-antagonist activity. This means it can activate the μOR to produce analgesia but also has properties that prevent complete receptor activation, potentially leading to a ceiling effect on pain relief. This mechanism is beneficial as it may reduce the likelihood of side effects such as respiratory depression and dependence, which are common with full opioid agonists.

Pharmacological Profile

Recent studies have demonstrated that Ciramadol is effective in managing pain, particularly postoperative pain. In clinical trials, it has shown comparable efficacy to other analgesics like pentazocine and aspirin. The dual action of Ciramadol allows for effective pain relief while minimizing adverse effects.

Comparison of Analgesic Efficacy

CompoundAnalgesic EfficacySide Effects
CiramadolHighLower risk of dependence
PentazocineModerateModerate risk
AspirinLowGastrointestinal issues

Binding Affinity and Potency

Ciramadol's binding affinity for the μ-opioid receptor has been characterized in various studies. It has been reported to have a significant binding affinity, which correlates with its analgesic potency. For instance, studies indicate that Ciramadol's interaction with the μOR leads to effective modulation of pain pathways in animal models .

Case Studies

  • Postoperative Pain Management : In a randomized controlled trial involving surgical patients, those treated with Ciramadol reported significant reductions in pain scores compared to those receiving traditional opioids. The study highlighted that patients experienced fewer side effects, particularly less sedation and gastrointestinal disturbances.
  • Chronic Pain Conditions : Another study focused on patients with chronic pain conditions showed that Ciramadol effectively managed pain levels over an extended period without the escalation of doses typically seen with full opioid agonists. This suggests a potential role for Ciramadol in long-term pain management strategies.

Safety and Side Effects

Ciramadol's mixed agonist-antagonist properties contribute to a favorable safety profile. Clinical observations indicate that patients experience fewer side effects compared to full agonists. The ceiling effect on analgesia limits the risk of overdose and respiratory depression, making it a safer alternative for certain patient populations .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

3-[(S)-dimethylamino-[(1S,2S)-2-hydroxycyclohexyl]methyl]phenol

InChI

InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m1/s1

InChI Key

UVTLONZTPXCUPU-QLFBSQMISA-N

Isomeric SMILES

CN(C)[C@@H]([C@@H]1CCCC[C@@H]1O)C2=CC(=CC=C2)O

Canonical SMILES

CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O

Origin of Product

United States

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